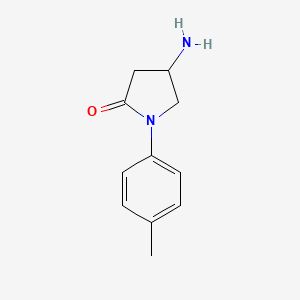

4-Amino-1-(4-methylphenyl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

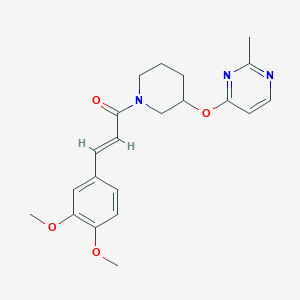

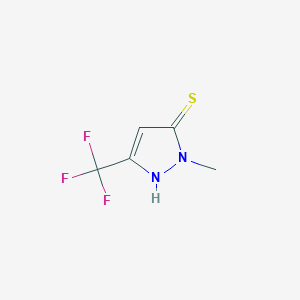

“4-Amino-1-(4-methylphenyl)pyrrolidin-2-one” is a compound that features a pyrrolidin-2-one ring, which is a five-membered lactam (a cyclic amide) with a nitrogen atom and a ketone functional group . This structure is a common feature in many biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with donor–acceptor cyclopropanes . The reaction conditions and the specific precursors used can vary depending on the desired product .Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolidin-2-one ring attached to a 4-methylphenyl group . The presence of the pyrrolidin-2-one ring introduces a stereogenic center, which means the compound can exist as different stereoisomers .Chemical Reactions Analysis

The pyrrolidin-2-one ring in “this compound” can participate in various chemical reactions. For instance, it can undergo ring-opening reactions in the presence of amines . The resulting products can then be further functionalized to yield a variety of derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For instance, the presence of the pyrrolidin-2-one ring could influence its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure 4-Amino-1-(4-methylphenyl)pyrrolidin-2-one is part of a class of compounds that have been studied for their unique structural and synthetic properties. For instance, the facile synthesis of N-acylated, O-alkylated pyrrolin-2-ones showcases these compounds' potential in creating dipeptide analogues with an extended conformation, highlighting their relevance in peptide chemistry and drug design (Hosseini et al., 2006). Additionally, the creation of melanoidin-like Maillard polymers from 2-deoxypentoses reveals the chemical reactivity and potential applications of these compounds in understanding the Maillard reaction, a key process in food science and biochemistry (Tressl et al., 1998).

Polymer Science and Material Chemistry Research into the synthesis of high transparent polyimides containing pyridine and biphenyl units highlights the applications of related pyrrolidin-2-one derivatives in creating new materials with desirable thermal, mechanical, and optical properties (Guan et al., 2015). This opens up possibilities for these compounds in high-performance polymers and advanced material sciences.

Biochemical Studies and Drug Discovery Compounds structurally similar to this compound have been investigated for their biochemical properties and therapeutic potential. For example, studies on the inhibition of histone deacetylase (HDAC) reveal the medicinal chemistry applications of these compounds in developing novel therapeutics for cancer and other diseases (Zhou et al., 2008). Additionally, the study of phosphorus dendrimers with various amine terminal groups, including pyrrolidine, showcases the potential for these compounds in gene delivery and transfection experiments, indicating their value in gene therapy and molecular biology research (Padié et al., 2009).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that pyrrolidine derivatives, including pyrrolidine-2-one, are characterized by target selectivity . The specific targets of these compounds often depend on their chemical structure and the presence of functional groups .

Mode of Action

It’s known that the biological activity of pyrrolidine derivatives can be influenced by steric factors and the spatial orientation of substituents, which can lead to different binding modes to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring are known to have diverse pharmacological effects , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Pyrrolidine derivatives are known to have diverse biological activities , suggesting that they may have multiple effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

4-amino-1-(4-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-2-4-10(5-3-8)13-7-9(12)6-11(13)14/h2-5,9H,6-7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFDJEKZICKYTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2752855.png)

![methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate](/img/structure/B2752856.png)

![N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide](/img/structure/B2752857.png)

![[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol](/img/structure/B2752858.png)

![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2752860.png)

![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B2752863.png)

![N'-(1,3-Benzodioxol-5-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2752868.png)

![Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2752869.png)

![[4-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate](/img/structure/B2752871.png)